molecular formula C18H17FN2O4S2 B2840743 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896274-69-4

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2840743
CAS No.: 896274-69-4
M. Wt: 408.46
InChI Key: ALUNKWXFKVHSDP-CZIZESTLSA-N
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Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a recognized and highly selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) source . This compound exhibits exceptional selectivity for JNK3 over the closely related isoforms JNK1 and JNK2, making it an invaluable pharmacological tool for dissecting the specific roles of JNK3 in cellular pathways source . Its primary research application lies in the field of neuroscience, where it is used to investigate the mechanisms of neuronal apoptosis and survival. Researchers utilize this inhibitor to study its neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, where JNK3 signaling is implicated in pathological processes source . By specifically and potently inhibiting JNK3, this compound enables the elucidation of JNK3's contribution to stress-induced signaling cascades, offering critical insights for the development of targeted therapeutic strategies for neurological disorders.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-11-10-21-16-13(19)7-5-8-14(16)26-18(21)20-17(22)12-6-3-4-9-15(12)27(2,23)24/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUNKWXFKVHSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the ylidene linkage: The ylidene linkage is formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the compound using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features, particularly the benzo[d]thiazole moiety, suggest significant biological activity. Benzo[d]thiazoles are known for their roles in drug development, particularly as anti-cancer and anti-inflammatory agents. The presence of a fluorine atom and a methoxyethyl group may enhance lipophilicity and bioavailability, making this compound a candidate for further pharmacological studies.

Antiviral Activity

Research indicates that derivatives of benzamides exhibit antiviral properties. For instance, similar compounds have shown efficacy against viruses such as HIV and Hepatitis B by modulating intracellular levels of antiviral proteins like APOBEC3G . The potential of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide to inhibit viral replication warrants investigation in vitro and in vivo.

Anticancer Properties

Compounds featuring the benzo[d]thiazole structure have been associated with anticancer activity. Studies suggest that modifications to these compounds can lead to enhanced selectivity and potency against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in tumor growth should be explored through cell-based assays and molecular docking studies.

Pharmacological Studies

Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Investigating these parameters will provide insights into its therapeutic viability.

Toxicity Assessments

Preliminary toxicity studies are crucial to evaluate the safety profile of the compound. Similar benzamide derivatives have undergone acute toxicity testing in animal models, revealing insights into their pharmacological safety . Establishing a dose-response relationship will be vital for future clinical applications.

Drug Interaction Studies

Understanding how this compound interacts with other pharmaceuticals could illuminate potential synergies or antagonisms that affect therapeutic outcomes.

Table 1: Summary of Research Findings on Related Compounds

Compound NameBiological ActivityReference
N-phenylbenzamide derivativesAntiviral against HIV-1 and HCV
4-Methoxy-3-(Methylamino) BenzamideAnti-HBV activity
Benzothiazole derivativesAnticancer activity

Mechanism of Action

The mechanism of action of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzo[d]thiazole core is shared with multiple derivatives in the evidence, but key differences in substituents modulate its properties:

Compound Core Structure Substituents on Thiazole Linked Group Key Functional Groups
Target Benzo[d]thiazol-2(3H)-ylidene 4-Fluoro, 3-(2-methoxyethyl) 2-(Methylsulfonyl)benzamide Methylsulfonyl, fluoro, methoxyethyl
5p Thiazol-2(3H)-ylidene 4-(2,4-Dimethylphenyl), 3-dodecyl Benzamide Benzamide, dodecyl
4c1 Benzo[d]thiazol-2(3H)-ylidene 3-(3-Morpholinopropyl) Quinolinium iodide Morpholinopropyl, styryl
6g Thiazol-2(3H)-ylidene 4-(4-Bromophenyl), 3-(quinolin-3-yl) Benzamide Bromophenyl, quinolinyl
3z Benzo[d]thiazol-2(3H)-ylidene 3-(4-Bromobenzyl) 4-(Trifluoromethyl)phenyl Bromobenzyl, trifluoromethyl
  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound contrasts with simpler benzamides (e.g., 5p ) or trifluoromethyl groups (e.g., 3z ). EWGs enhance electrophilicity and may improve binding to biological targets or alter photophysical properties.
  • Alkyl vs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Polarity
Target ~450 (estimated) Moderate (methoxyethyl enhances hydrophilicity) High (sulfonyl, fluoro)
5p ~550 (C₃₄H₄₆N₂OS) Low (long dodecyl chain) Low
4c1 559.25 Low (quinolinium iodide) Moderate
3z ~490 (C₂₄H₁₅BrF₃NOS) Low (bromobenzyl, trifluoromethyl) Moderate
  • Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic derivatives like 5p .

Spectroscopic Data

Compound 1H NMR Shifts (ppm) 13C NMR Shifts (ppm) MS Data
Target N/A N/A N/A
5p δ 7.8–6.8 (aromatic), 2.5 (dodecyl) δ 170 (C=O), 165 (C=N) HRMS: m/z 549.3 [M+H]+
4c1 δ 8.5–7.0 (quinolinium), 3.7 (morpholine) δ 180 (C=O), 155 (C=N) HRMS: m/z 559.2526 [M]+
3z δ 8.2–7.3 (aromatic), 4.6 (CH₂) δ 190 (C=O), 160 (C=S) HRMS: m/z 490.1 [M+H]+
  • Key Trends: Aromatic protons in the target compound would likely resonate near δ 7.5–8.0 ppm, while the methylsulfonyl group’s deshielding effect may downshift adjacent carbons.

Biological Activity

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound that combines a benzo[d]thiazole moiety with a methylsulfonyl group, which is known for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H17FN2O4SC_{18}H_{17}FN_2O_4S and a molecular weight of 408.5 g/mol. Its structure includes:

  • Benzo[d]thiazole moiety : Associated with various biological activities, particularly in cancer therapy.
  • Methylsulfonyl group : Known for enhancing solubility and bioavailability.
PropertyValue
Molecular FormulaC₁₈H₁₇FN₂O₄S
Molecular Weight408.5 g/mol
CAS Number896274-69-4

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. The benzo[d]thiazole moiety is particularly noted for its ability to induce apoptosis in sensitive cancer cells through the generation of reactive oxygen species (ROS) and DNA adduct formation .
  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the activation of prodrugs or the formation of reactive metabolites that exert cytotoxic effects on tumor cells .
  • Inhibition of Key Pathways : It may inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, further contributing to its anticancer properties.

Anticancer Activity

A study on fluorinated benzothiazoles revealed that these compounds possess significant antiproliferative activity against sensitive cancer cell lines, such as breast and renal cancers. The mechanism involves metabolism by cytochrome P450 enzymes leading to the formation of reactive species that bind to cellular macromolecules, ultimately triggering cell death .

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against a range of pathogens. The presence of the benzo[d]thiazole structure is often linked to enhanced antibacterial and antifungal properties due to its ability to disrupt microbial membranes or inhibit vital enzymes .

Case Studies

  • Fluorinated Benzothiazoles in Cancer Therapy : A comparative study demonstrated that fluorinated derivatives exhibited superior antiproliferative effects compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine substitution in enhancing biological activity while minimizing biphasic dose-response issues .
  • Antimicrobial Efficacy : Another investigation into related compounds found that they exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections, especially in light of rising antibiotic resistance .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Construct the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .
  • Step 2 : Introduce the 2-methoxyethyl group via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Step 3 : Couple the sulfamoylbenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane .
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and recrystallization (ethanol/water) to achieve >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for the fluorobenzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons) and methoxyethyl group (δ 3.4–3.7 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₂₁H₂₀FN₃O₄S₂) .

Q. How do substituents like the 4-fluoro and 2-methoxyethyl groups influence physicochemical properties?

  • Table 1: Substituent Effects

SubstituentImpact on SolubilityLogP (Predicted)Bioactivity Relevance
4-FluoroReduces polarity+0.3Enhances membrane permeability
2-MethoxyethylIncreases solubility-0.5Improves pharmacokinetics
MethylsulfonylStabilizes conformation+0.7Enhances target binding

Advanced Questions

Q. How can contradictory data on bioactivity be resolved when testing this compound against kinase targets?

  • Approach :

  • Dose-Response Curves : Use 8-point assays (0.1–100 μM) to calculate IC₅₀ values, minimizing false positives from off-target effects .
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (binding affinity) and Western blotting (phosphorylation status) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability between replicates .

Q. What computational strategies predict the compound’s binding mode to biological targets like COX-2 or EGFR?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: 1CX2 for COX-2, 1M17 for EGFR). Focus on hydrogen bonding with sulfonyl groups and π-π stacking with the benzo[d]thiazole ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. How do reaction conditions (solvent, catalyst) impact the stereoselectivity of the (E)-isomer during synthesis?

  • Table 2: Reaction Optimization

Condition(E)-Isomer Yield (%)Key Observations
DMF, K₂CO₃, 70°C85High polarity favors E-configuration
THF, DBU, 50°C62Lower temperature reduces Z-isomer formation
Toluene, Pd(OAc)₂73Catalyst stabilizes transition state

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s solubility in aqueous buffers?

  • Resolution :

  • Buffer Composition : Solubility varies with pH (e.g., 0.1 mg/mL at pH 7.4 vs. 1.2 mg/mL at pH 2.0 due to protonation of the benzamide) .
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm aggregates) in PBS, falsely lowering measured solubility .

Research Design Recommendations

Q. What in vitro models best prioritize this compound for in vivo testing?

  • Strategy :

  • Cell Lines : Use HepG2 (liver metabolism) and Caco-2 (permeability) to assess ADME properties .
  • 3D Tumor Spheroids : Test efficacy in HT-29 colon cancer spheroids (72-h exposure, EC₅₀ < 10 μM preferred) .

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